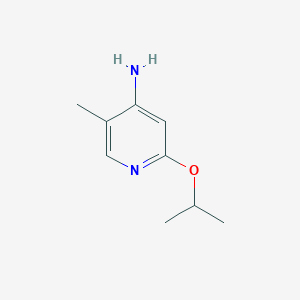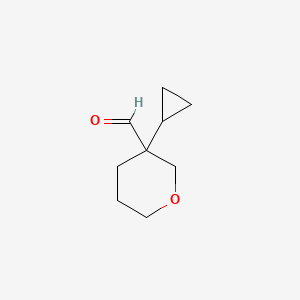
3-Cyclopropyloxane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyloxane-3-carbaldehyde is an organic compound characterized by a cyclopropyl group attached to an oxane ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyloxane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarbinol with an oxidizing agent to form the desired aldehyde. The reaction conditions often require the use of solvents such as diethyl ether and catalysts like boron trifluoride etherate .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyloxane-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the aldehyde.
Scientific Research Applications
3-Cyclopropyloxane-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Cyclopropyloxane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect biochemical pathways and cellular processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Cyclopropanecarboxaldehyde: Shares the cyclopropyl group but lacks the oxane ring.
Cyclohexanecarbaldehyde: Contains a larger cyclohexane ring instead of the oxane ring.
Indole-3-carbaldehyde: Features an indole ring structure with an aldehyde group.
Properties
CAS No. |
1934521-47-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-cyclopropyloxane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c10-6-9(8-2-3-8)4-1-5-11-7-9/h6,8H,1-5,7H2 |
InChI Key |
KISQKVCTTLBVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


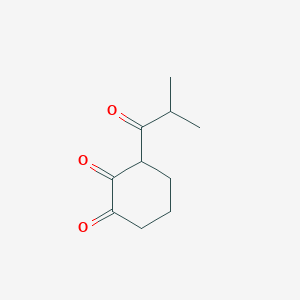
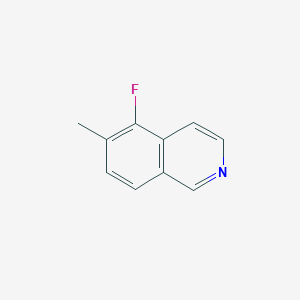



![2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13295491.png)
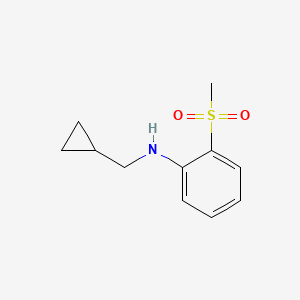


![4-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13295497.png)

![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13295501.png)

